molecular formula C8H10N2OS B13257415 1-(1,2,5-Thiadiazol-3-ylmethyl)cyclobutane-1-carbaldehyde

1-(1,2,5-Thiadiazol-3-ylmethyl)cyclobutane-1-carbaldehyde

Cat. No.: B13257415
M. Wt: 182.25 g/mol
InChI Key: WLWWHNVVMGWIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2,5-Thiadiazol-3-ylmethyl)cyclobutane-1-carbaldehyde is a chemical compound with the molecular formula C₈H₁₀N₂OS. It is characterized by the presence of a thiadiazole ring attached to a cyclobutane ring, with an aldehyde functional group.

Preparation Methods

The synthesis of 1-(1,2,5-Thiadiazol-3-ylmethyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutanone with thiadiazole derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the cyclobutanone, followed by the addition of a thiadiazole derivative to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

1-(1,2,5-Thiadiazol-3-ylmethyl)cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:

Scientific Research Applications

1-(1,2,5-Thiadiazol-3-ylmethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,2,5-Thiadiazol-3-ylmethyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The thiadiazole ring plays a crucial role in this interaction due to its ability to form hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

1-(1,2,5-Thiadiazol-3-ylmethyl)cyclobutane-1-carbaldehyde can be compared with other thiadiazole derivatives such as:

    1,3,4-Thiadiazole: Known for its antimicrobial and anti-inflammatory properties.

    1,2,4-Thiadiazole: Used in the synthesis of various agrochemicals and pharmaceuticals.

    1,3,4-Oxadiazole: Exhibits a wide range of biological activities, including anticancer and antiviral properties.

The uniqueness of this compound lies in its combination of the cyclobutane ring and the thiadiazole ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

1-(1,2,5-thiadiazol-3-ylmethyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C8H10N2OS/c11-6-8(2-1-3-8)4-7-5-9-12-10-7/h5-6H,1-4H2

InChI Key

WLWWHNVVMGWIDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=NSN=C2)C=O

Origin of Product

United States

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